molecular formula C9H7F2NO B1505526 6-(Difluoromethoxy)-1H-indole CAS No. 200207-21-2

6-(Difluoromethoxy)-1H-indole

Cat. No. B1505526
CAS RN: 200207-21-2
M. Wt: 183.15 g/mol
InChI Key: GLMKRIMDLCUPLU-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-1H-indole is a chemical compound with the molecular formula C9H7F2NO . It is related to 6-(Difluoromethoxy)picolinic acid, which has a molecular weight of 189.12 .


Synthesis Analysis

The synthesis of difluoromethoxylated compounds has been a topic of research. One method involves the use of trifluoromethyl sulfonates (TFMS) and (E)-O-trifluoromethyl-benzaldoximes (TFBO) in trifluoromethoxylation reactions . Another approach involves the use of a redox-active catalyst such as Ru (bpy) in MeCN under irradiation with violet LED light .


Chemical Reactions Analysis

Trifluoromethoxylation reactions involving TFMS and TFBO have been developed . These reactions are significant in the synthesis of difluoromethoxylated compounds. The reaction conditions involve the use of a redox-active catalyst such as Ru (bpy) in MeCN under irradiation with violet LED light .


Physical And Chemical Properties Analysis

6-(Difluoromethoxy)-1H-indole is related to 6-(Difluoromethoxy)picolinic acid, which is readily soluble in water and ethyl alcohol . Pantoprazole, a related compound, is also readily soluble in water and ethyl alcohol .

Scientific Research Applications

Antibacterial Agents: Researchers have explored the efficacy of difluoromethoxy aromatics as antibacterial agents. These compounds may exhibit antimicrobial activity, making them potential candidates for drug development .

Anaesthetics: The motif containing the N atom in difluoromethoxy aromatics has been studied for its potential use as anesthetic agents. Further research is needed to understand their anesthetic properties fully.

Commercial Drug: Roflumilast: Roflumilast (Figure 1) is a commercially available drug that contains the difluoromethoxy phenyl motif. It acts as a selective enzyme inhibitor and is used to treat chronic obstructive pulmonary disease (COPD) .

Technological Applications

Difluoromethoxy phenyls play a crucial role in technological advancements:

Liquid Crystal Displays (LCDs): Due to their high polarity and potential aromatic stacking interactions, difluoromethoxy phenyls are valuable components for constructing nematic liquid crystals containing permanent dipoles. These compounds contribute to the development of LCDs .

Agricultural Applications

Difluoromethoxy compounds find use in agriculture:

Pesticides and Herbicides: Flucythrinate (Figure 2) and Pyraflufen are examples of pesticides and herbicides that contain the difluoromethoxy phenyl motif. These compounds are used to protect crops and control pests .

Safety and Hazards

The safety data sheet for a related compound, Deoxo-Fluor® solution, indicates that it is highly flammable and toxic if swallowed or inhaled. It can cause severe skin burns and eye damage, and it may cause respiratory irritation, drowsiness, or dizziness .

Future Directions

Future research directions could include the development of new synthesis methods for difluoromethoxylated compounds . Additionally, the potential applications of these compounds in the field of materials science, particularly in the development of new polymers and coatings, could be explored.

properties

IUPAC Name

6-(difluoromethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c10-9(11)13-7-2-1-6-3-4-12-8(6)5-7/h1-5,9,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMKRIMDLCUPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70707079
Record name 6-(Difluoromethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70707079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethoxy)-1H-indole

CAS RN

200207-21-2
Record name 6-(Difluoromethoxy)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200207-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Difluoromethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70707079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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